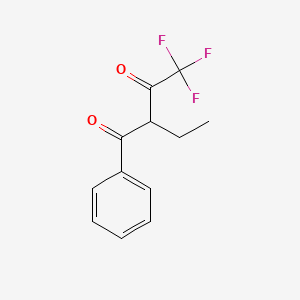
N-(3-Aminopropyl)-N-butyl-1,3-propanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Aminopropyl)-N-butyl-1,3-propanediamine is an organic compound that belongs to the class of polyamines. It is characterized by the presence of multiple amine groups, which contribute to its reactivity and versatility in various chemical processes. This compound is used in a wide range of applications, including chemical synthesis, biological research, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(3-Aminopropyl)-N-butyl-1,3-propanediamine can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromopropane with butylamine, followed by the introduction of an aminopropyl group. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of catalysts to enhance reaction rates and improve yield. Purification steps such as distillation and crystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Aminopropyl)-N-butyl-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or imines.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various amides, imines, and substituted amines, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(3-Aminopropyl)-N-butyl-1,3-propanediamine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of polyamine metabolism and its role in cellular functions.
Medicine: Research explores its potential as a therapeutic agent in treating diseases related to polyamine dysregulation.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(3-Aminopropyl)-N-butyl-1,3-propanediamine involves its interaction with various molecular targets, including enzymes and nucleic acids. The compound can modulate the activity of enzymes involved in polyamine metabolism, thereby influencing cellular processes such as growth and differentiation. Its ability to form stable complexes with nucleic acids also contributes to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Aminopropyl)-N-dodecyl-1,3-propanediamine
- N-(3-Aminopropyl)-N-methyl-1,3-propanediamine
- N-(3-Aminopropyl)-N-ethyl-1,3-propanediamine
Uniqueness
N-(3-Aminopropyl)-N-butyl-1,3-propanediamine is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and interaction with biological molecules. This distinct structure allows it to be used in specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
1555-68-6 |
|---|---|
Formule moléculaire |
C10H25N3 |
Poids moléculaire |
187.33 g/mol |
Nom IUPAC |
N'-(3-aminopropyl)-N'-butylpropane-1,3-diamine |
InChI |
InChI=1S/C10H25N3/c1-2-3-8-13(9-4-6-11)10-5-7-12/h2-12H2,1H3 |
Clé InChI |
CMDGBXZMCXCQFG-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCN)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-3-nitro-benzamide](/img/structure/B14745269.png)
![Tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate](/img/structure/B14745272.png)
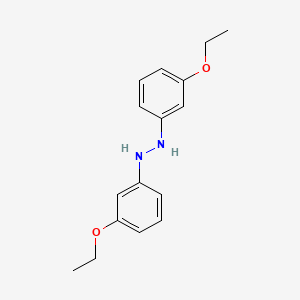
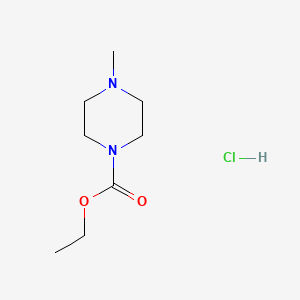
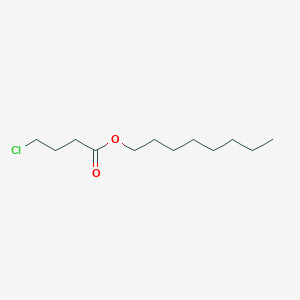
![Pyrazino[2,3-c]pyridazine](/img/structure/B14745281.png)
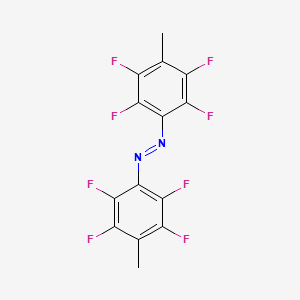
![N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline](/img/structure/B14745287.png)
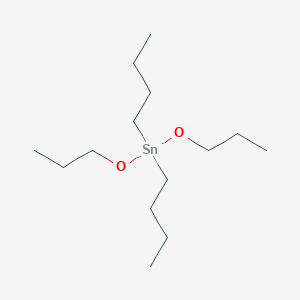



![2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one](/img/structure/B14745312.png)
